

Methotrexate Hydrate: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Methotrexate Hydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of **methotrexate hydrate**. The information is presented to support research, scientific investigation, and professionals engaged in drug development.

Core Chemical and Physical Properties

Methotrexate hydrate is an antimetabolite and antifolate drug.^{[1][2]} It presents as an odorless, yellow to orange-brown crystalline powder.^[3]

Property	Value	References
IUPAC Name	(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylmethylamino]benzoyl]amino]pentanedioic acid;hydrate	[4]
Synonyms	L-(+)-Amethopterin Dihydrate, Amethopterin, MTX, Emtexate, Ledertrexate, Rheumatrex	
CAS Number	133073-73-1 (hydrate), 6745-93-3 (monohydrate), 59-05-2 (anhydrous)	[5]
Molecular Formula	$C_{20}H_{22}N_8O_5 \cdot xH_2O$	[6][7]
Molecular Weight	454.44 g/mol (anhydrous basis)	[7]
Melting Point	185-204 °C (decomposes)	[7]
pKa	3.8, 4.8, 5.6	[8]

Solubility Profile

Methotrexate hydrate exhibits variable solubility depending on the solvent and the pH of the medium.

Solvent	Solubility	References
Water	Insoluble / Practically Insoluble	[9] [10]
Ethanol	Insoluble / Practically Insoluble	[10]
Dimethyl Sulfoxide (DMSO)	3 - 91 mg/mL	[11]
Dimethylformamide (DMF)	~14 mg/mL	[11]
Phosphate Buffered Saline (PBS), pH 7.2	~1 mg/mL	[11]
Dilute Hydrochloric Acid	Soluble	
Dilute Alkaline Solutions (e.g., NaOH, Na ₂ CO ₃)	Soluble	
Ether	Insoluble	[10]
Chloroform	Insoluble	[10]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of **methotrexate hydrate** solubility.

Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of **methotrexate hydrate** in a given solvent.

Materials:

- **Methotrexate hydrate** powder
- Solvent of interest (e.g., phosphate buffer pH 7.4, water)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control

- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- HPLC or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **methotrexate hydrate** powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
- Seal the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After the incubation period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample from the supernatant.
- To separate the undissolved solid, either centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 μm syringe filter.
- Dilute the clarified supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of methotrexate in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of phosphate buffer and acetonitrile.
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Detection: UV detector set at a wavelength of 303 nm or 313 nm.
- Injection Volume: 20 μ L

Standard Preparation:

- Prepare a stock solution of **methotrexate hydrate** of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., 0.1 M NaOH or DMSO).
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 μ g/mL).
- Inject the standard solutions into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

Sample Analysis:

- Inject the diluted supernatant from the solubility experiment into the HPLC system.
- Record the peak area of the methotrexate peak.
- Determine the concentration of methotrexate in the sample by interpolating its peak area on the calibration curve.

Quantification by UV-Vis Spectrophotometry

Instrumentation and Conditions:

- Spectrophotometer: A UV-Vis spectrophotometer capable of scanning across the UV spectrum.
- Cuvettes: 1 cm path length quartz cuvettes.
- Wavelength of Maximum Absorbance (λ_{max}): Approximately 303 nm in phosphate buffer.

Standard Preparation:

- Prepare a stock solution of **methotrexate hydrate** of a known concentration (e.g., 100 $\mu\text{g/mL}$) in a solvent where it is soluble (e.g., 0.1 N NaOH).
- Prepare a series of standard solutions by diluting the stock solution with the same solvent used in the solubility experiment (e.g., phosphate buffer) to achieve a range of concentrations (e.g., 2, 4, 6, 8, 10 $\mu\text{g/mL}$).
- Measure the absorbance of each standard solution at the λ_{max} against a solvent blank.
- Create a calibration curve by plotting absorbance versus concentration.

Sample Analysis:

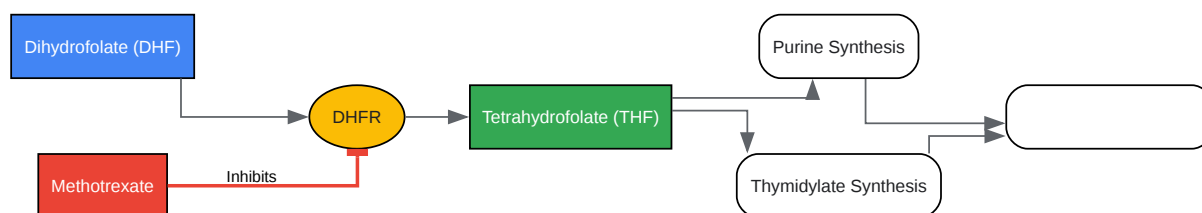
- Measure the absorbance of the diluted supernatant from the solubility experiment at the λ_{max} .
- Use the calibration curve to determine the concentration of methotrexate in the sample.

Signaling Pathways

Methotrexate's therapeutic effects are primarily mediated through its inhibition of dihydrofolate reductase and its influence on adenosine signaling pathways.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By blocking DHFR, methotrexate disrupts the cell cycle, particularly in rapidly proliferating cells.

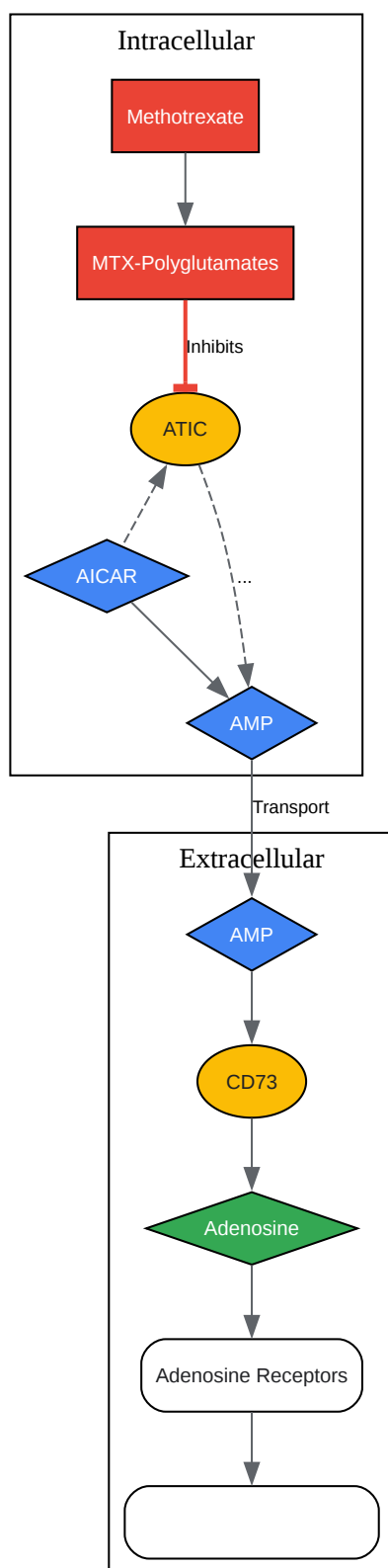


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Caption: Methotrexate inhibits DHFR, disrupting DNA and RNA synthesis.

Adenosine Signaling Pathway

The anti-inflammatory effects of methotrexate are largely attributed to its ability to increase extracellular adenosine levels. Methotrexate polyglutamates inhibit enzymes in the purine biosynthesis pathway, leading to an accumulation of adenosine monophosphate (AMP), which is then converted to adenosine. Adenosine, in turn, acts on its receptors to suppress inflammation.



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Caption: Methotrexate's anti-inflammatory action via adenosine signaling.

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